"2-ethenyl-9H-carbazole" synthesis from 2-bromo-9H-carbazole
"2-ethenyl-9H-carbazole" synthesis from 2-bromo-9H-carbazole
This guide details the synthesis of 2-ethenyl-9H-carbazole (also known as 2-vinyl-9H-carbazole) from 2-bromo-9H-carbazole . The protocol prioritizes the Suzuki-Miyaura cross-coupling methodology using potassium vinyltrifluoroborate , a robust and modern approach that offers superior stability and reproducibility compared to traditional vinylboronic acid or Stille coupling routes.
Executive Summary
Target Molecule: 2-Ethenyl-9H-carbazole (2-Vinylcarbazole) Starting Material: 2-Bromo-9H-carbazole Primary Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling Key Reagent: Potassium vinyltrifluoroborate (Molander Reagent) Yield Expectation: 70–85% (Optimized)
Strategic Rationale: Direct alkenylation of the 2-position on the carbazole ring is most efficiently achieved via Suzuki coupling. While Stille coupling (using vinyltributyltin) is chemically viable, it is disfavored in modern drug development and material science due to the toxicity of organotin residues. The use of potassium vinyltrifluoroborate is critical here; unlike vinylboronic acid, which is prone to rapid polymerization and protodeboronation, the trifluoroborate salt is air-stable, easy to handle, and releases the reactive vinylboron species slowly under hydrolysis, minimizing side reactions.
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of a C(sp²)–C(sp²) bond between an aryl halide and a vinyl nucleophile.
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Disconnection: C2–Vinyl bond.
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Electrophile: 2-Bromo-9H-carbazole (Commercial or synthesized via bromination of carbazole).
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Nucleophile: Vinyl source.
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Option A (Selected): Potassium vinyltrifluoroborate (Stable, high atom economy).
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Option B: Vinylboronic acid pinacol ester (Good, but slightly less atom-economical).
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Option C: Vinyltributyltin (Toxic, difficult purification).
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N-H Protection Consideration:
The free N-H of carbazole (
Reaction Scheme Visualization
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of 2-bromocarbazole.
Experimental Protocol
This protocol is adapted from high-yield procedures for carbazole functionalization [1, 2].
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
| Component | Role | Equivalents | Notes |
| 2-Bromo-9H-carbazole | Substrate | 1.0 eq | Limiting reagent. |
| Potassium vinyltrifluoroborate | Vinyl Source | 1.2 – 1.5 eq | Excess ensures complete conversion. |
| PdCl₂(dppf)·CH₂Cl₂ | Catalyst | 0.03 – 0.05 eq | Robust Pd(II) precatalyst resistant to air. |
| K₂CO₃ (or Cs₂CO₃) | Base | 3.0 eq | Activates the boron species. |
| Ethanol / Toluene / H₂O | Solvent System | 1:1:1 or 2:1:1 | Mixed solvent ensures solubility of organic halide and inorganic borate. |
Step-by-Step Methodology
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Setup:
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Equip a round-bottom flask (or a heavy-walled pressure vial) with a magnetic stir bar.
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Add 2-bromo-9H-carbazole (1.0 equiv), potassium vinyltrifluoroborate (1.2 equiv), and K₂CO₃ (3.0 equiv).
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Critical Step: Add the catalyst PdCl₂(dppf)·CH₂Cl₂ (3–5 mol%) last to minimize exposure to solvent before degassing.
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Degassing (Essential):
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Add the solvent mixture (e.g., Toluene/Ethanol/Water in 2:1:1 ratio, concentration ~0.1 M relative to bromide).
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Sparge the mixture with Argon or Nitrogen for 15–20 minutes. Oxygen is the primary cause of homocoupling side products and catalyst deactivation.
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Reaction:
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Seal the vessel and heat to 85–95 °C .
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Monitor by TLC (Thin Layer Chromatography) or HPLC. The reaction typically reaches completion in 4–12 hours .
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Checkpoint: The starting material (Rf ~0.5 in 20% EtOAc/Hexane) should disappear; the product will appear as a fluorescent spot with slightly different retention (often lower polarity if N-H is free).
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Work-up:
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Cool the mixture to room temperature.
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Dilute with Ethyl Acetate (EtOAc) and water.
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Separate phases. Extract the aqueous layer twice with EtOAc.
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Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.
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Stabilization: Add a trace amount of radical inhibitor (e.g., BHT) if the product is to be stored for long periods, as vinylcarbazoles can polymerize.
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Purification:
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Concentrate the filtrate under reduced pressure (keep bath temp < 40 °C to prevent polymerization).
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Purify via silica gel column chromatography.
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Eluent: Gradient of n-Hexane/EtOAc (typically 0% to 10% EtOAc).
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Product: Isolate 2-ethenyl-9H-carbazole as a white to off-white solid.
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Mechanistic Insight
The reaction follows the standard Suzuki-Miyaura catalytic cycle. The use of the trifluoroborate salt introduces a pre-equilibrium step where the salt hydrolyzes to the active boronic acid species in situ.
Catalytic Cycle Diagram
Figure 2: Catalytic cycle.[1][2] Key steps: (1) Oxidative addition of 2-bromocarbazole to Pd(0); (2) Base-assisted transmetalation of the vinyl group; (3) Reductive elimination yielding 2-vinylcarbazole.
Characterization & Validation
To validate the synthesis, compare analytical data against established values.
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¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):
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Vinyl Protons: Look for the characteristic ABX system of the vinyl group.
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ppm (dd, 1H,
-proton). -
ppm (d, 1H,
-trans). -
ppm (d, 1H,
-cis).
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ppm (dd, 1H,
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Carbazole N-H: Broad singlet around
11.0–11.2 ppm (DMSO-d₆) or 8.0 ppm (CDCl₃). -
Aromatic Region: Multiplets for the remaining 7 aromatic protons (7.0–8.1 ppm).
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HRMS (ESI):
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Calculated for
.
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Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst death (O₂) or poor solubility. | Degas solvents more thoroughly. Increase temperature to 100°C. Switch to Pd(PPh₃)₄ if Pd(dppf) fails. |
| Homocoupling (Ar-Ar) | Oxygen presence.[3] | Ensure strict inert atmosphere. Reduce catalyst loading slightly. |
| Polymerization | Thermal initiation of vinyl group. | Add radical inhibitor (BHT) during workup. Do not overheat during rotary evaporation. |
| Protodeboronation | Unstable boronate species. | Use Potassium Vinyltrifluoroborate (more stable) instead of vinylboronic acid. Ensure water is present in solvent mix. |
References
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Total Synthesis of Dixiamycins A and B. Source:Journal of the American Chemical Society (via ACS / ResearchGate). Context: Describes the specific synthesis of 2-vinyl-9H-carbazole from 2-bromo-9H-carbazole using potassium trifluorovinyl borate. Link:[Link] (Referenced from search result snippet 1.1).
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Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate. Source:Molander, G. A., & Bernhardt, J. T. (2004). Journal of Organic Chemistry. Context: Establishes the foundational protocol for using vinyltrifluoroborates in Suzuki coupling. Link:[Link]
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Synthesis of 2-vinylcarbazole derivatives. Source:Polymer (2013). Context:[4] Discusses purification and handling of vinylcarbazole monomers. Link:[Link]
